{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride
Overview
Description
“{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride” is a chemical compound with the CAS Number: 1269394-29-7 . It has a molecular weight of 226.75 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride” is 1S/C12H18N2.ClH/c1-10-4-2-3-5-12(10)14-7-6-11(8-13)9-14;/h2-5,11H,6-9,13H2,1H3;1H . This indicates the presence of a pyrrolidine ring, a methylphenyl group, and a methylamine group in the molecule .Physical And Chemical Properties Analysis
“{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride” is a solid at room temperature . It has a molecular weight of 226.75 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Pharmacological Research
This compound has been identified as a building block in pharmacological research, particularly in the synthesis of potential therapeutic agents . Its structure is conducive to the creation of molecules that can interact with various biological targets. For instance, it could be used to develop new treatments for neurological disorders by targeting specific neurotransmitter receptors or transporters in the brain.
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrrolidinyl moiety have shown potent antileishmanial and antimalarial activities . This suggests that {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride could serve as a precursor in the synthesis of drugs aimed at combating these diseases. Research could focus on the compound’s efficacy against various strains of Leishmania and Plasmodium.
Analgesic Properties
Research into analogs of phencyclidine, which share structural similarities with this compound, has revealed potential analgesic effects . This indicates that {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride could be studied for its pain-relieving properties, possibly leading to the development of new analgesic medications.
properties
IUPAC Name |
[1-(2-methylphenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-12(10)14-7-6-11(8-13)9-14;/h2-5,11H,6-9,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKDBCMEAXRAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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